Benzylidene thiazolidinedione

概要

説明

Benzylidene thiazolidinedione is a compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a thiazolidinedione ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound derivatives have shown promising biological activities, particularly in the treatment of diabetes and cancer .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of benzylidene thiazolidinedione typically involves the condensation of thiazolidinedione with benzaldehyde derivatives. One common method involves mixing thiazolidinedione with an appropriate aryl aldehyde in the presence of a base such as piperidine in ethanol. The reaction mixture is then refluxed for several hours to yield the desired this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反応の分析

Key Functionalization Reactions

Further functionalization of the TZD framework can be achieved through substitution at the methylene C5 position .

Methylene Substitution:

-

The Knoevenagel condensation is a widely used methodology for this purpose .

-

The reaction involves adding an aldehyde to an activated methylene unit, followed by a dehydration reaction to generate a new olefin .

Reaction with 2-Chloroacetylchloride:

-

BTZDs can react with 2-chloroacetylchloride to generate compounds with a linker at the thiazoline nitrogen .

-

Subsequent reaction with 2-aminopyrimidine in the presence of anhydrous K2CO3 yields the desired product .

Reactions on the Thiazolidinedione Ring

Reactions on the thiazolidinedione ring often involve modification at the nitrogen position and the introduction of various substituents .

Alkylation:

-

The N3-alkyl substituents can occupy the arm III of the PPARγ LBD cavity, making hydrophobic contacts with various amino acid residues .

Introduction of a Carboxylic Acid Group:

-

A carboxylic acid group can be introduced into the 2,4-TZD via a two-step reaction involving thiourea refluxed with maleic acid anhydride in water to produce imino-thiazolidinedione .

-

Acid-hydrolysis of the resulting compound leads to 2,4-TZD acetic acid .

Implications for PPAR-γ Activation

BTZDs are known for their ability to activate Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a key regulator of glucose and lipid metabolism . The interactions between BTZDs and PPAR-γ involve several types of chemical bonds :

-

Hydrogen Bonds: BTZDs can form hydrogen bonds with amino acid residues in the active site of PPAR-γ, such as Tyr473 and His323 .

-

Hydrophobic Interactions: The benzylidene ring reaches into a pocket below H5 and forms hydrophobic interactions with residues like Ile281, Phe282, and Met348 .

-

π-stacking Interactions: The benzylidene ring can engage in π-stacking interactions with the aromatic ring of Phe363 .

-

Van der Waals Forces: Multiple van der Waals interactions link BTZDs with surrounding hydrophobic residues like Ile281, Ile326, Leu330, Leu339, Met348, and Leu469 .

These interactions collectively contribute to the binding affinity and efficacy of BTZDs as PPAR-γ agonists .

科学的研究の応用

Benzylidene thiazolidinedione derivatives have garnered interest for their diverse pharmacological activities, particularly in the treatment of type 2 diabetes mellitus (T2DM) . These compounds, derived from thiazolidinedione (TZD), a privileged scaffold in medicinal chemistry, have been explored for their potential as antidiabetic agents and modulators of peroxisome proliferator-activated receptors gamma (PPARγ) .

Scientific Research Applications

TZD as a Scaffold TZD is a sulfur-containing heterocycle that serves as a versatile pharmacophore, lending itself to a range of biological activities . The most common application of TZD-containing structures is in the treatment of diabetes mellitus .

Synthesis and Structure this compound derivatives are synthesized through various methods, including Knoevenagel condensation of thiazolidinedione with appropriate benzaldehydes, often using piperidine as a catalyst . The general structure involves a thiazolidinedione ring with a benzylidene moiety attached at the 5-position . Modifications at the nitrogen of the TZD nucleus and substitutions on the benzylidene ring can be made to optimize activity and pharmacological properties .

PPARγ Modulation PPARγ is a key regulator of glucose and lipid homeostasis, making it a prime target for antidiabetic drugs . this compound derivatives have been designed to act as partial agonists or selective modulators of PPARγ . Unlike full agonists, partial agonists can avoid adverse effects such as weight gain and congestive heart disorders while retaining antidiabetic efficacy . Studies have focused on synthesizing novel benzylidene-2,4-thiazolidinediones and assessing their ability to bind and activate PPARγ . Molecular docking studies help investigate the interactions between these molecules and the PPARγ protein, revealing binding modes that may differ from those of full agonists .

PTP-1B Inhibition Protein tyrosine phosphatase 1B (PTP-1B) is another target for managing T2DM . It acts as a negative regulator of insulin and leptin signaling pathways, contributing to insulin and leptin resistance . Benzylidene-2,4-thiazolidinedione derivatives have demonstrated selective and potent PTP-1B inhibitory activity . Molecular docking and 3D-QSAR studies have been employed to investigate the pharmacophoric features of benzylidene-2,4-thiazolidinediones against PTP-1B, aiding in the development of novel PTP-1B inhibitors .

In Vivo Evaluation

Animal models, such as streptozotocin-nicotinamide (STZ-NA)-induced diabetic rats, are used to assess the antidiabetic potential of this compound derivatives . These compounds have shown promise in improving hyperglycemia and hyperlipidemia, as well as improving the microscopic architecture of pancreatic and hepatic cells .

Case Studies and Research Findings

作用機序

The mechanism of action of benzylidene thiazolidinedione primarily involves its interaction with peroxisome proliferator-activated receptor gamma (PPAR-γ). This interaction enhances insulin sensitivity by promoting the uptake of glucose in adipose and muscle tissues. Additionally, it modulates the expression of genes involved in lipid metabolism, thereby reducing blood lipid levels .

類似化合物との比較

Thiazolidinedione: A class of compounds known for their antidiabetic properties.

Rhodanine: Another sulfur-containing heterocycle with biological activity.

Hydantoin: A compound with anticonvulsant properties

Uniqueness of Benzylidene Thiazolidinedione: this compound stands out due to its dual role in both antidiabetic and anticancer activities. Its ability to selectively modulate PPAR-γ without causing significant side effects makes it a promising candidate for further drug development .

生物活性

Benzylidene thiazolidinedione (BTZD) is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management. This article explores the synthesis, molecular mechanisms, and biological effects of BTZD derivatives, focusing on their role as selective modulators of peroxisome proliferator-activated receptor gamma (PPAR-γ), which is crucial in regulating glucose and lipid metabolism.

Overview of this compound

BTZD derivatives are characterized by a thiazolidinedione core structure, which is known for its antidiabetic properties. The modification of this structure with a benzylidene moiety enhances its biological activity and selectivity towards PPAR-γ. These compounds have shown promise in improving insulin sensitivity and managing metabolic disorders.

BTZDs primarily act as partial agonists of PPAR-γ, which allows them to modulate receptor activity without the full spectrum of side effects associated with traditional full agonists. This is particularly important as full agonists can lead to weight gain and cardiovascular issues. The partial agonistic behavior of BTZDs enables them to retain antidiabetic efficacy while minimizing adverse effects .

Table 1: Comparison of BTZD Derivatives

| Compound | PPAR-γ Agonism | Antidiabetic Efficacy | Weight Gain Risk | Other Effects |

|---|---|---|---|---|

| 1a | Partial | Significant | Low | Improved lipid profile |

| 1i | Partial | Significant | Low | Anti-inflammatory effects |

| 3a | Partial | Moderate | Low | Histopathological improvement in pancreas |

Synthesis and Characterization

Recent studies have focused on synthesizing various BTZD derivatives. For instance, a series of novel compounds were designed with modifications at the nitrogen atom and other structural components to enhance their biological activity. The synthesis typically involves multi-step organic reactions, followed by characterization using spectroscopic techniques such as NMR and mass spectrometry .

In Vivo Studies

In vivo evaluations have demonstrated the efficacy of BTZD derivatives in diabetic animal models. Notably, compounds such as 1a , 1i , and 3a were administered to streptozotocin-nicotinamide (STZ-NA)-induced diabetic rats. These studies reported significant reductions in blood glucose levels and improvements in lipid profiles without notable weight gain or adverse histopathological changes in pancreatic tissues .

Case Study: Efficacy in Diabetic Models

A study involving STZ-NA-induced diabetic rats showed that oral administration of 1i at a dosage of 36 mg/kg/day for 15 days led to:

特性

CAS番号 |

3774-99-0 |

|---|---|

分子式 |

C10H7NO2S |

分子量 |

205.23 g/mol |

IUPAC名 |

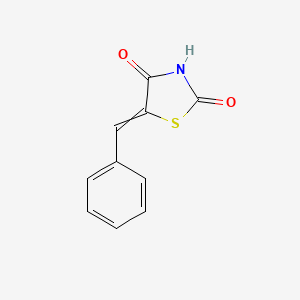

(5E)-5-benzylidene-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C10H7NO2S/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)/b8-6+ |

InChIキー |

SGIZECXZFLAGBW-SOFGYWHQSA-N |

SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |

異性体SMILES |

C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2 |

正規SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。